DAT Binding Affinity: 3α-Benzyl-8-Azabicyclo[3.2.1]octane Derivative vs. Cocaine and GBR-12909
A 3α-benzyl-8-azabicyclo[3.2.1]octane derivative (compound 7b) exhibited a binding affinity (Ki) of 98 nM at the dopamine transporter (DAT), which represents a 3-fold improvement in potency compared to cocaine, though it remains 5-fold less potent than the reference inhibitor GBR-12909 . The 8-azabicyclo[3.2.1]octane scaffold enables this class-level activity, and the unsubstituted nitrogen of the hydrochloride salt provides a critical handle for introducing the 3α-benzyl and diarylmethoxyethyl substituents that confer DAT binding. This quantitative relationship establishes the scaffold's utility for developing DAT-targeted agents with tunable potency.
| Evidence Dimension | Dopamine transporter (DAT) binding affinity (Ki) |
|---|---|
| Target Compound Data | 98 nM (3α-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octane derivative 7b) |
| Comparator Or Baseline | Cocaine: Ki = ~300 nM (approximately 3-fold less potent); GBR-12909: Ki = ~20 nM (approximately 5-fold more potent) |
| Quantified Difference | 3-fold greater potency than cocaine; 5-fold lower potency than GBR-12909 |
| Conditions | In vitro radioligand binding assay at human dopamine transporter |
Why This Matters
This quantitative SAR data enables medicinal chemists to prioritize 8-azabicyclo[3.2.1]octane-based scaffolds over alternative cores when designing DAT-targeted compounds with cocaine-like pharmacology but modified potency profiles.
